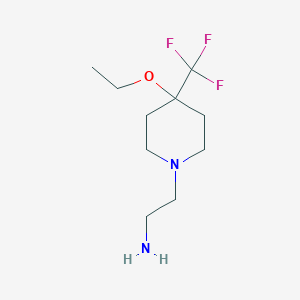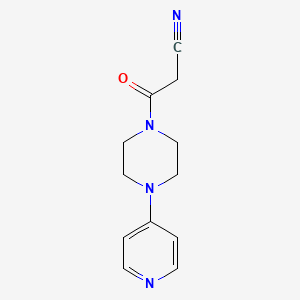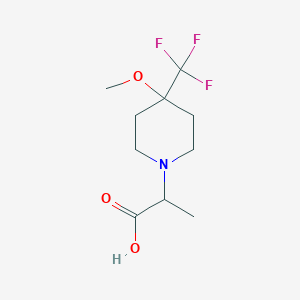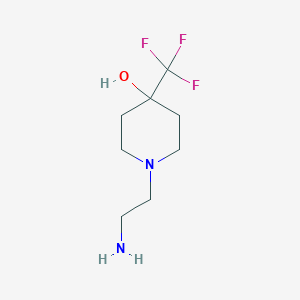
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine (CPMTH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of hydrazine and has a cyclopropylmethyl group attached to the nitrogen atom of the hydrazine. CPMTH has been used in the synthesis of various biologically active compounds, as well as in the study of enzyme catalysis and protein folding. Additionally, it has been used as a building block for the synthesis of peptides, peptidomimetics, and other organic molecules.
Aplicaciones Científicas De Investigación
Transformation with Hydrazines
The study on the transformation of n-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide with hydrazines highlights the conversion of 2H-Pyran-2-one derivatives into N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides and (E)-α,β-didchydro-a-amino acid derivatives, showcasing the reactivity of pyran derivatives with hydrazines (Vranicar, Polanc, & Kočevar, 2003).
Antibacterial Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed to develop new antibacterial agents, involving the reaction of a precursor with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. This research signifies the potential of hydrazine derivatives in creating compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Pyrazoles
Research on ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate's reaction with substituted hydrazines demonstrates the creation of regioisomeric 3- and 5-substituted pyrazoles, indicating the versatility of hydrazines in synthesizing pyrazole derivatives (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Polyazanaphthalenes Synthesis
The conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into diverse derivatives, such as 1,6-diazanaphthalene and pyrano-pyrazole, through reactions with hydrazine hydrate and other reagents, illustrates the potential of hydrazines in synthesizing complex heterocyclic structures (Harb, Hesien, Metwally, & Elnagdi, 1989).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-1-(oxan-4-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-11(7-8-1-2-8)9-3-5-12-6-4-9/h8-9H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBBQOTYCIQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)



![2-amino-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477464.png)
![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)
![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477468.png)



